1,3,2-Dioxaborole, 2-cyclohexyl-

Catalog No.
S14636901
CAS No.
102150-58-3
M.F
C8H13BO2
M. Wt
152.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,2-Dioxaborole, 2-cyclohexyl-

CAS Number

102150-58-3

Product Name

1,3,2-Dioxaborole, 2-cyclohexyl-

IUPAC Name

2-cyclohexyl-1,3,2-dioxaborole

Molecular Formula

C8H13BO2

Molecular Weight

152.00 g/mol

InChI

InChI=1S/C8H13BO2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h6-8H,1-5H2

InChI Key

ULNOKEKKVOSYOW-UHFFFAOYSA-N

Canonical SMILES

B1(OC=CO1)C2CCCCC2

1,3,2-Dioxaborole, 2-cyclohexyl- is an organic compound characterized by its unique dioxaborole structure, which includes a boron atom bonded to two oxygen atoms and a cyclohexyl group. Its molecular formula is C8H13BO2C_8H_{13}BO_2, and it has a molecular weight of approximately 151.999 g/mol . This compound is part of the broader class of dioxaboroles, which are known for their potential applications in medicinal chemistry and materials science.

In Living Systems - PMC" class="citation ml-xs inline" data-state="closed" href="https://pmc.ncbi.nlm.nih.gov/articles/PMC10885656/" rel="nofollow noopener" target="_blank"> . The unique structure allows them to interact with biological molecules selectively, which could lead to applications in targeted therapies.

The biological activity of 1,3,2-dioxaboroles is an area of growing interest. They have been studied for their potential as drug delivery systems and prodrugs that can release active pharmaceutical ingredients in response to specific biological stimuli such as pH changes or the presence of reactive oxygen species

Synthesis of 1,3,2-dioxaborole, 2-cyclohexyl- can be achieved through several methods:

  • Boron Reagent Reaction: Reacting cyclohexyl alcohol with boron reagents under controlled conditions can yield the dioxaborole structure.
  • Condensation Reactions: Utilizing condensation reactions between appropriate aldehydes or ketones and boronic acids may also lead to the formation of this compound.
  • One-Pot Synthesis: Some methods allow for one-pot synthesis involving multiple reagents that can simplify the production process and increase yield .

1,3,2-Dioxaboroles have several potential applications:

  • Drug Development: They are being explored as intermediates in the synthesis of pharmaceuticals due to their ability to form stable complexes with various biomolecules.
  • Materials Science: Their unique properties make them suitable for applications in polymer chemistry and as components in organic electronics.
  • Catalysis: They may serve as catalysts or catalyst precursors in organic reactions due to their reactivity with nucleophiles .

Research into the interaction of 1,3,2-dioxaborole with biological systems has highlighted its potential as a drug delivery vehicle. Studies have shown that these compounds can be designed to release therapeutic agents upon encountering specific cellular conditions such as acidic pH or high concentrations of glutathione. This mechanism allows for targeted drug release at disease sites, potentially minimizing side effects associated with conventional drugs

Several compounds share structural similarities with 1,3,2-dioxaborole, 2-cyclohexyl-. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane126689-01-80.90Smaller cyclic structure; used in various organic syntheses
2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane69190-62-10.90Longer alkyl chain; potential for increased lipophilicity
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane76347-13-20.88Branched alkyl group; different steric properties
2-(tert-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane99810-76-10.86Tertiary butyl group; increased steric hindrance
(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole84110-34-90.84Complex bicyclic structure; potential for unique reactivity

The uniqueness of 1,3,2-dioxaborole lies in its specific cyclohexyl substitution and its balance between steric hindrance and reactivity compared to these similar compounds.

Hydrogen Bond Acceptor Count

2

Exact Mass

152.1008598 g/mol

Monoisotopic Mass

152.1008598 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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